Bis(2,4,6-trimethylbenzoyl) peroxide
Description
Bis(2,4,6-trimethylbenzoyl) peroxide is a thermally activated organic peroxide widely used as a radical initiator in polymerization processes. Structurally, it features two 2,4,6-trimethylbenzoyl groups linked via a peroxide bridge (-O-O-). This compound is notable for its stability under ambient conditions and controlled decomposition kinetics at elevated temperatures, making it suitable for industrial applications requiring precise initiation of free-radical reactions, such as in polymer crosslinking or resin curing . Its aromatic substituents enhance steric hindrance, reducing premature decomposition compared to simpler peroxides like dibenzoyl peroxide (BPO) .
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2,4,6-trimethylbenzoyl) 2,4,6-trimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)17(14(4)8-11)19(21)23-24-20(22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
WMYYEDWIQKSYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OOC(=O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylbenzoyl) peroxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylbenzoyl chloride: This is achieved by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride.
Formation of this compound: The 2,4,6-trimethylbenzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylbenzoyl) peroxide primarily undergoes homolytic cleavage upon exposure to light, resulting in the formation of free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals generated can oxidize other compounds, leading to the formation of new products.
Polymerization: The primary application of this compound is in initiating the polymerization of monomers into polymers.
Substitution: In some cases, the free radicals can also participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include hydrogen peroxide, bases like sodium hydroxide, and various monomers for polymerization. The reactions are typically carried out under controlled light exposure to ensure efficient generation of free radicals.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific application. In polymerization reactions, the primary products are polymers, while in oxidation reactions, various oxidized organic compounds are formed.
Scientific Research Applications
Bis(2,4,6-trimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and copolymers, enabling the development of new materials with specific properties.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to develop new biomaterials.
Medicine: The compound is used in the development of drug delivery systems and medical devices that require controlled polymerization.
Industry: In industrial applications, this compound is used in coatings, adhesives, and 3D printing to produce high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of bis(2,4,6-trimethylbenzoyl) peroxide involves the absorption of light, leading to homolytic cleavage of the peroxide bond and the generation of free radicals. These free radicals then initiate polymerization reactions by attacking monomers and forming polymer chains. The molecular targets and pathways involved include the specific monomers being polymerized and the resulting polymer structures.
Comparison with Similar Compounds
Key Findings:
- Reactivity : this compound exhibits slower decomposition than BPO due to steric shielding from trimethyl groups, enabling safer handling in industrial settings .
- Application Scope : Unlike phosphine oxide derivatives (e.g., Irgacure 4265), which are UV-activated, this peroxide is thermally activated, favoring applications in opaque or thick materials .
Performance in Polymerization Systems
Research on dental composites highlights that this compound achieves higher conversion rates in dimethacrylate resins (e.g., Bis-GMA) compared to BPO, reducing residual monomers and improving mechanical strength . However, phosphine oxide derivatives like Darocur 4265 outperform peroxides in light-cured systems, achieving faster curing times under UV irradiation .
Regulatory and Industrial Standards
- This compound adheres to industrial standards such as HG/T 5073-2016, which specifies purity and stability criteria for phosphine oxide initiators, though it is distinct as a peroxide .
- BPO is regulated under pharmacopeial guidelines (e.g., 595药典二部-2020) for medical applications, reflecting its broader acceptance in biocompatible systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
